![molecular formula C13H18ClNO2 B1433989 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1803598-61-9](/img/structure/B1433989.png)
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name 4-(p-tolyl)piperidine-4-carboxylic acid hydrochloride . It has a molecular weight of 255.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2.ClH/c1-10-2-4-11(5-3-10)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H . This indicates that the compound has a piperidine ring with a carboxylic acid moiety and a methylphenyl group attached.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.74 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. Due to its piperidine core, a common structural motif in many pharmaceuticals, it’s instrumental in creating new drugs with potential therapeutic effects. The piperidine ring is a versatile scaffold that can be modified to produce a wide range of pharmacologically active compounds .
Development of Central Nervous System (CNS) Agents
Piperidine derivatives are known to play a significant role in the development of CNS agents. The structural similarity of 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride to many neurotransmitters suggests its potential utility in the design of novel CNS drugs, possibly acting as agonists or antagonists to various receptors .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of piperidine derivatives make them candidates for the development of new pain relief medications. Research into the compound’s interaction with inflammatory pathways could lead to the discovery of new drugs that can manage pain more effectively .
Antimicrobial Agents
The structural complexity of piperidine derivatives provides a platform for the development of antimicrobial agents. By altering the piperidine ring, researchers can synthesize compounds that may inhibit the growth of various bacteria and fungi, addressing the growing concern of antibiotic resistance .
Cancer Research
In cancer research, piperidine derivatives, including 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride , are explored for their potential antitumor properties. They may interfere with the proliferation of cancer cells, leading to the development of new anticancer drugs .
Chemical Biology Probes
As chemical biology probes, piperidine derivatives can be used to study biological systems. These compounds can help in understanding the interaction between small molecules and biological targets, which is crucial for drug discovery and development .
Mechanism of Action
While the specific mechanism of action for “4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” is not available, piperidine derivatives have been found to exhibit anti-cancer properties by regulating crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
Future Directions
The future directions for “4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their anti-cancer properties . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
properties
IUPAC Name |
4-(3-methylphenyl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-3-2-4-11(9-10)13(12(15)16)5-7-14-8-6-13;/h2-4,9,14H,5-8H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRIVVPSSSIUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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